2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol
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Overview
Description
2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is characterized by the presence of an ethylphenyl group attached to an amino-propanol structure. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 4-ethylacetophenone with ethylamine, followed by reduction and subsequent reaction with propylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Methylphenyl)ethyl]amino}propan-1-ol
- 2-{[1-(4-Isopropylphenyl)ethyl]amino}propan-1-ol
- 2-{[1-(4-Phenyl)ethyl]amino}propan-1-ol
Uniqueness
2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(4-ethylphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-12-5-7-13(8-6-12)11(3)14-10(2)9-15/h5-8,10-11,14-15H,4,9H2,1-3H3 |
InChI Key |
JJKSUDSJMSNTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(C)CO |
Origin of Product |
United States |
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